2-Hydroxypyrimidine hydrochloride chemical structure and properties
2-Hydroxypyrimidine hydrochloride chemical structure and properties
An In-Depth Technical Guide to 2-Hydroxypyrimidine Hydrochloride for Advanced Research
Introduction: The Versatility of a Core Heterocycle
2-Hydroxypyrimidine hydrochloride is a pivotal chemical intermediate, valued by researchers and drug development professionals for its role as a versatile building block in organic and medicinal chemistry.[1][2] As a pyrimidine derivative, it belongs to a class of nitrogen-containing heterocycles that are fundamental components of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][3] This inherent biological relevance makes the pyrimidine scaffold a privileged structure in the design of novel therapeutic agents.[3][4]
This compound exists in a tautomeric equilibrium between the aromatic alcohol form (2-hydroxypyrimidine) and the amide form (2(1H)-pyrimidinone or 2-pyrimidone). The hydrochloride salt enhances its stability and handling characteristics for laboratory use. Its utility is prominently highlighted in the synthesis of complex molecules, including potent antiviral agents.[5][6][7] This guide provides an in-depth exploration of its chemical structure, properties, synthesis, and applications, offering a technical resource for scientists leveraging this compound in their research endeavors.
Chemical Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of 2-Hydroxypyrimidine hydrochloride is essential for its effective application in synthesis and experimental design.
Molecular Structure and Tautomerism
The compound's formal name is pyrimidin-2-ol hydrochloride, but it is more commonly known by its tautomeric equivalent, 2(1H)-pyrimidinone hydrochloride.[5][8] The presence of the hydrochloride salt protonates one of the ring nitrogens, stabilizing the structure.
The tautomeric relationship between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms is a key feature, influencing its reactivity. The keto form is generally more stable and is the predominant tautomer.
Caption: Tautomeric equilibrium and hydrochloride salt structure.
Physicochemical Properties
The physical and chemical properties dictate the compound's handling, storage, and reaction conditions. It is characterized as a light yellow to beige crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][7][8]
| Property | Value | References |
| Appearance | Light yellow to beige crystalline solid | [5][7] |
| Melting Point | 200-205 °C (decomposes) | [5][6][8][10] |
| Solubility | Slightly soluble in DMSO and Methanol | [5][7][8] |
| Water Solubility | Almost transparent | [5][7][8] |
| Storage Temperature | Store below +30°C in an inert atmosphere | [5][7][8] |
| Sensitivity | Hygroscopic | [5][7][8] |
| Density | ~1.28 - 1.47 g/cm³ | [5][8] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Hydroxypyrimidine hydrochloride. Data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through various chemical databases and suppliers.[11][12][13]
-
¹H NMR : The proton NMR spectrum is a key tool for structural elucidation. The spectrum for the free base (2-Hydroxypyrimidine) would show distinct signals for the protons on the pyrimidine ring.[12] The hydrochloride salt will exhibit shifts in these signals due to the influence of the protonated nitrogen.[11]
-
IR Spectroscopy : Infrared spectroscopy helps identify functional groups. Key absorptions would include N-H stretching, C=O stretching (from the predominant keto tautomer), and C=C/C=N stretching from the aromatic ring system.
-
Mass Spectrometry : This technique confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base (C₄H₄N₂O) and fragmentation patterns characteristic of the pyrimidine ring.
Synthesis and Reactivity
The synthesis of 2-Hydroxypyrimidine hydrochloride is well-established, providing a reliable source of this key intermediate for further chemical elaboration.
Synthetic Pathway
A common and efficient method for preparing 2-Hydroxypyrimidine hydrochloride involves the condensation of urea with a malonaldehyde equivalent, followed by treatment with hydrochloric acid.[1] One patented method describes a process using urea, methanol, and a propanedial precursor.[1] The reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring.
Caption: General synthetic workflow for 2-Hydroxypyrimidine hydrochloride.
Reactivity and Role as a Building Block
The reactivity of 2-Hydroxypyrimidine hydrochloride is centered around the pyrimidine ring and its functional groups. The hydroxyl/keto group can be a site for O-alkylation or O-acylation, while the ring nitrogens and carbons can participate in various substitution and coupling reactions. This versatility makes it an indispensable precursor for constructing more complex heterocyclic systems.
Applications in Drug Discovery and Development
The pyrimidine core is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs for diverse therapeutic areas.[3][4]
Antiviral Drug Synthesis
A significant application of 2-Hydroxypyrimidine hydrochloride is as a reagent in the synthesis of antiviral compounds.[5][6] It is notably used in the preparation of BI 207524, an indole diamide inhibitor of the NS5B polymerase enzyme, which is critical for the replication of the hepatitis C virus (HCV).[5][6][7] The pyrimidine moiety in these molecules often plays a crucial role in binding to the target enzyme or receptor.
Broader Medicinal Chemistry Applications
Beyond specific antiviral agents, pyrimidine derivatives are integral to the development of drugs across multiple fields:
-
Anticancer Agents : Many kinase inhibitors used in oncology feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to block the enzyme's active site.[14]
-
Agrochemicals : The pyrimidine structure is also found in various herbicides and fungicides, highlighting its broad biological activity.[14]
-
Biochemical Research : It serves as a valuable tool for probing enzyme activities and studying metabolic pathways involving nucleobases.[1][14]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 2-Hydroxypyrimidine hydrochloride.
-
Hazards : The compound is classified as a skin and eye irritant and may cause respiratory irritation.[15][16][17]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[15][18] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[16][18]
-
Handling : Avoid contact with skin and eyes and prevent dust formation.[17][18] It is hygroscopic and should be handled in a dry environment.[7][8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15][18]
-
First Aid : In case of contact, wash the affected skin with plenty of soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[15] Seek medical attention if irritation persists.[15][17]
Experimental Methodologies
The following protocols provide standardized procedures for the synthesis and analysis of 2-Hydroxypyrimidine hydrochloride, designed to ensure reproducibility and safety.
Protocol 1: Synthesis of 2-Hydroxypyrimidine Hydrochloride
This protocol is adapted from published synthetic methods.[1] All operations should be performed in a fume hood.
-
Reaction Setup : In an appropriate reactor equipped with a reflux condenser and stirrer, add urea, methanol, and malonaldehyde bis(dimethyl acetal).
-
Initial Mixing : Stir the mixture and cool to approximately 10-25°C.
-
Acidification : While maintaining a low temperature (around 10°C), carefully introduce anhydrous hydrogen chloride gas into the solution until saturation.
-
Cyclocondensation : Slowly heat the reaction mixture to 180-240°C and maintain this temperature for 4-5 hours to drive the ring-closing reaction.
-
Isolation : Cool the reaction mixture to 0°C to precipitate the product.
-
Purification : Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., cold methanol or diethyl ether) to remove impurities.
-
Drying : Dry the purified solid under vacuum at 50-70°C to obtain 2-Hydroxypyrimidine hydrochloride.
Protocol 2: Workflow for Quality Control and Structural Verification
Confirming the identity and purity of the synthesized product is a critical final step.
Caption: Analytical workflow for structural and purity verification.
-
Melting Point Determination : Measure the melting point of the dried product and compare it to the literature value (200-205 °C with decomposition).[5] A sharp melting range close to the reference value indicates high purity.
-
FT-IR Analysis : Acquire an infrared spectrum. Confirm the presence of key functional groups: a strong C=O stretch (around 1650-1700 cm⁻¹) and N-H stretches (around 3100-3300 cm⁻¹).
-
NMR Spectroscopy : Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number of carbon signals, should be consistent with the expected structure of 2-Hydroxypyrimidine hydrochloride.[11]
-
Mass Spectrometry : Obtain a mass spectrum to confirm the molecular weight. The spectrum should show an ion corresponding to the mass of the free base (C₄H₄N₂O, MW ≈ 96.09 g/mol ).[19]
-
Purity Analysis (Optional) : For applications requiring high purity, use High-Performance Liquid Chromatography (HPLC) to quantify the purity of the sample.[5]
References
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2-Hydroxypyrimidine hydrochloride. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]
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SAFETY DATA SHEET - 2-Hydroxypyrimidine hydrochloride. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]
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Unlock the Potential of 4,6-Dimethyl-2-hydroxypyrimidine in Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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2-Hydroxypyrimidine hydrochloride. (n.d.). Seven Chongqing Chemdad Co., Ltd. Retrieved January 7, 2026, from [Link]
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2-Hydroxypyrimidine hydrochloride, 98%. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]
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Spectral Information. (2017, August 31). PubChem. Retrieved January 7, 2026, from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]
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Determine Structure with Combined Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]
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